molecular formula C5H6N2O2 B13226556 N'-hydroxyfuran-3-carboximidamide CAS No. 58905-70-7

N'-hydroxyfuran-3-carboximidamide

Katalognummer: B13226556
CAS-Nummer: 58905-70-7
Molekulargewicht: 126.11 g/mol
InChI-Schlüssel: DYDQDBYLTNKXNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-hydroxyfuran-3-carboximidamide is a chemical compound with the molecular formula C₅H₆N₂O₂ and a molecular weight of 126.11 g/mol This compound is known for its unique structure, which includes a furan ring substituted with a hydroxyimino group at the 3-position and a carboximidamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxyfuran-3-carboximidamide typically involves the reaction of furan-3-carboxylic acid with hydroxylamine and a suitable dehydrating agent. One common method includes the use of ethyl chloroformate as the dehydrating agent under mild conditions . The reaction proceeds through the formation of an intermediate furan-3-carboxylic acid ethyl ester, which then reacts with hydroxylamine to yield the desired product.

Industrial Production Methods

While specific industrial production methods for N’-hydroxyfuran-3-carboximidamide are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N’-hydroxyfuran-3-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions to achieve selective substitution.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amino derivatives, and various substituted furan compounds. These products can be further utilized in different applications depending on their functional groups and reactivity.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N’-hydroxyfuran-3-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed bioactivity . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-hydroxyfuran-3-carboximidamide is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for targeted research and applications.

Eigenschaften

CAS-Nummer

58905-70-7

Molekularformel

C5H6N2O2

Molekulargewicht

126.11 g/mol

IUPAC-Name

N'-hydroxyfuran-3-carboximidamide

InChI

InChI=1S/C5H6N2O2/c6-5(7-8)4-1-2-9-3-4/h1-3,8H,(H2,6,7)

InChI-Schlüssel

DYDQDBYLTNKXNH-UHFFFAOYSA-N

Isomerische SMILES

C1=COC=C1/C(=N/O)/N

Kanonische SMILES

C1=COC=C1C(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.